molecular formula C21H17N3O B2972707 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1226456-03-6

3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2972707
CAS No.: 1226456-03-6
M. Wt: 327.387
InChI Key: FZLKBWDZDOGIKQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Structural Analysis and Crystallography

Research has revealed insights into the structural characteristics of related N-(pyridin-ylmethyl)benzamide derivatives. For instance, a study on a similar compound demonstrated the orientation of the pyridine ring with respect to the benzene ring, providing valuable information for crystallographic analysis and the understanding of molecular interactions (Artheswari, Maheshwaran, & Gautham, 2019).

2. Luminescent Properties and Multi-Stimuli-Responsive Behavior

Compounds structurally akin to 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide have been studied for their luminescent properties in various solutions. These compounds exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, which are important for applications in optoelectronics and sensory materials (Srivastava et al., 2017).

3. Inhibition of Vascular Endothelial Growth Factor Receptor-2

Studies on related benzamide derivatives have highlighted their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This property is significant for the development of new therapeutic agents in cancer treatment (Borzilleri et al., 2006).

4. Histone Deacetylase Inhibition for Cancer Therapy

Another area of research focuses on the use of similar compounds as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy, offering a novel approach for the treatment of various cancers (Zhou et al., 2008).

5. Photocatalytic Degradation Applications

Research has also been conducted on the photocatalytic degradation properties of compounds containing pyridine, a core component of this compound. These properties are relevant for environmental applications, such as the degradation of harmful chemicals in water (Maillard-Dupuy et al., 1994).

Mechanism of Action

The mechanism of action of “3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide” is not explicitly mentioned in the available resources .

Future Directions

The future directions for “3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

3-indol-1-yl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(23-15-16-5-4-11-22-14-16)18-7-3-8-19(13-18)24-12-10-17-6-1-2-9-20(17)24/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKBWDZDOGIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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